REACTION_CXSMILES
|
[H-].[Na+].CO[C:5](=O)[CH:6]([S:17]([CH3:20])(=[O:19])=[O:18])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][C:13]([O:15]C)=[O:14].IC[CH2:24][CH2:25][CH:26]([O:32]C(=O)C)[CH2:27][CH2:28][CH2:29][CH2:30][CH3:31]>CN(C)C=O>[CH3:20][S:17]([CH:6]([CH2:5][CH2:24][CH2:25][CH:26]([OH:32])[CH2:27][CH2:28][CH2:29][CH2:30][CH3:31])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][C:13]([OH:15])=[O:14])(=[O:18])=[O:19] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
23.5 g
|
Type
|
reactant
|
Smiles
|
COC(C(CCCCCCC(=O)OC)S(=O)(=O)C)=O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
ICCCC(CCCCC)OC(C)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting solution is stirred for 1 hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
is washed by decantation with petroleum ether
|
Type
|
CUSTOM
|
Details
|
to remove the mineral oil
|
Type
|
ADDITION
|
Details
|
added dropwise at ambient temperature under a nitrogen atmosphere
|
Type
|
TEMPERATURE
|
Details
|
cooled to ~10° C.
|
Type
|
ADDITION
|
Details
|
added at such a rate as
|
Type
|
TEMPERATURE
|
Details
|
to maintain an internal temperature less than 35° C
|
Type
|
WAIT
|
Details
|
After 19 hours at ambient temperature
|
Duration
|
19 h
|
Type
|
FILTRATION
|
Details
|
the reaction mixture is filtered
|
Type
|
WASH
|
Details
|
Collected sodium iodide (17.1 g.) is washed with ether
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrate and washings are concentrated in vacuo at ~100° C.
|
Type
|
CUSTOM
|
Details
|
yielding a residual oil which
|
Type
|
CUSTOM
|
Details
|
is partitioned between ether and dilute hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
WASH
|
Details
|
is washed with water and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)C(CCCCCCC(=O)O)CCCC(CCCCC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 37.7 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 129.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |